

2-(4-Aminophenyl)sulfonylaniline synonyms and trade names

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)sulfonylaniline

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Technical Guide: 2-(4-Aminophenyl)sulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Aminophenyl)sulfonylaniline**, a key impurity of the drug Dapsone. This document outlines its chemical synonyms, physical and spectroscopic properties, a detailed synthesis protocol, and analytical methodologies.

Chemical Identity and Synonyms

2-(4-Aminophenyl)sulfonylaniline is most commonly known in the pharmaceutical industry as Dapsone Impurity 5.^{[1][2]} It is a process-related impurity formed during the commercial production of Dapsone.^[3] Due to its status as an impurity rather than a commercial product, it is not marketed under any specific trade names. It is primarily available from specialized chemical suppliers for research and reference standard purposes.^{[1][2][4][5][6][7]}

The compound is identified by the following synonyms and identifiers:

Identifier Type	Value
IUPAC Name	2-(4-aminophenyl)sulfonylaniline
CAS Number	27147-69-9
Molecular Formula	C12H12N2O2S
Molecular Weight	248.31 g/mol
InChIKey	BYVOGVXITRNMSF-UHFFFAOYSA-N
Synonyms	2,4'-Diaminodiphenyl sulfone, 2-((4-Aminophenyl)sulfonyl)aniline, 4,2'-Bis(aminophenyl) sulfone, Dapsone Impurity 5, o,p'-Sulfonyldianiline, 2,4'-Diamino[sulfonylbisbenzene], Benzenamine, 2-[(4-aminophenyl)sulfonyl]-

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of **2-(4-Aminophenyl)sulfonylaniline**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	248.31 g/mol	[4]
Appearance	Light brown solid	[3]

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR (400 MHz, DMSO-d6)	δ (ppm): 7.8 (d, 4H, J = 8.7 Hz), 7.5 (d, 4H, J = 8.7 Hz), 7.2 (d, 4H, J = 8.7 Hz), 6.6 (d, 4H, J = 8.7 Hz), 6.2 (brs, 4H)	[3]
¹³ C NMR (100 MHz, DMSO-d6)	δ (ppm): 158.8, 153.6, 138.8, 129.5, 129.3, 125.6, 119.6, 113.1	[3]
Mass Spectrometry (ESI-MS)	m/z: 481.1 [M+H] ⁺ , 503.0 [M+Na] ⁺ (for a related dimer, impurity 5 was not explicitly mass characterized in the source)	[3]
FTIR	N-H stretching: 3300-3500 cm ⁻¹ (typical for primary amines). SO ₂ asymmetric stretching: 1350-1300 cm ⁻¹ . SO ₂ symmetric stretching: 1200-1150 cm ⁻¹ .	

Experimental Protocols

Synthesis of 2-(4-Aminophenyl)sulfonylaniline (Dapsone Impurity 5)

A reported synthesis of a related dapsone impurity (designated as impurity 5 in the cited literature, which is a dimer) provides a methodological framework that can be adapted.[3] The synthesis of the monomeric 2,4'-diaminodiphenyl sulfone would involve similar coupling strategies. A general synthetic approach involves the coupling of a suitably protected or derivatized aminophenylsulfone precursor.

A representative synthesis for a related impurity is as follows:

Materials:

- Intermediate 6 (structure not provided in the abstract, but is a precursor in the synthesis of the dimeric impurity 5)[3]
- Dimethyl sulfoxide (DMSO)
- L-proline
- Copper(I) iodide (CuI)
- Potassium hydroxide (KOH)
- Water
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane

Procedure:

- A solution of intermediate 6 (20.0 g, 0.055 mol) in DMSO (100 mL) is prepared.
- To this solution, L-proline (2.6 g, 0.022 mol), CuI (1.0 g, 0.0055 mol), and a solution of KOH (12.4 g in 100 mL of water) are added with stirring.[3]
- The reaction mixture is heated to 90-100 °C for 12 hours.[3]
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to 25-30 °C and filtered through a celite bed. The residue is washed with DMSO.
- The filtrate is diluted with water (1.0 L) and acidified to pH 4 with dilute HCl.
- The product is extracted with ethyl acetate (4 x 100 mL).[3]

- The combined ethyl acetate layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[3]
- The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to yield the final product.[3]

Analytical Methodologies

The primary analytical technique for the identification and quantification of **2-(4-Aminophenyl)sulfonylaniline** as an impurity in Dapsone is High-Performance Liquid Chromatography (HPLC).[8][9]

A general gradient HPLC method for the impurity profiling of Dapsone has been developed, which is capable of separating all relevant impurities, including **2-(4-Aminophenyl)sulfonylaniline**. [8][9] The separation is typically achieved on a C18 stationary phase with a water-acetonitrile gradient.[8][10] For such methods, a limit of detection (LOD) of 0.02% for specified impurities has been reported.[8]

While a specific, detailed validated protocol for solely **2-(4-Aminophenyl)sulfonylaniline** is not readily available in the public domain, a method for dapsone and its impurities would generally involve:

- Column: C18 stationary phase (e.g., Waters XTerra® RP18, 5 µm, 4.6 × 250 mm).[9]
- Mobile Phase: A gradient of water and acetonitrile.[8][10]
- Detection: UV detection at a suitable wavelength.

Mandatory Visualizations



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Caption: A generalized workflow for the synthesis and purification of **2-(4-Aminophenyl)sulfonylaniline**.

Biological Significance

As an impurity of Dapsone, **2-(4-Aminophenyl)sulfonylaniline** is of interest primarily from a pharmaceutical quality and safety perspective. The biological activity of this specific impurity is not extensively documented in publicly available literature. The focus of research has been on the parent compound, Dapsone, which is an antibacterial and anti-inflammatory agent.[3] The biological effects of Dapsone are complex and involve multiple mechanisms, including the inhibition of folate synthesis in bacteria and modulation of inflammatory pathways in humans. [11] Any potential biological activity of **2-(4-Aminophenyl)sulfonylaniline** would be relevant in the context of the overall safety profile of Dapsone. There is no readily available information linking this specific impurity to the modulation of distinct signaling pathways.

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